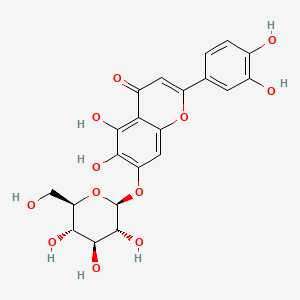

6-Hydroxyluteolin 7-glucoside

Descripción general

Descripción

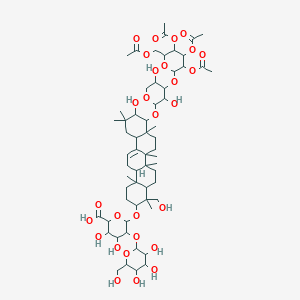

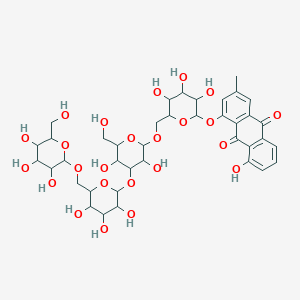

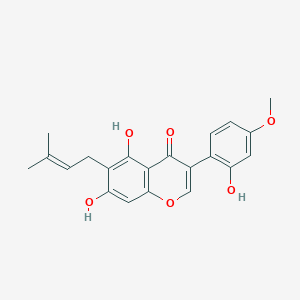

6-Hydroxyluteolin 7-glucoside is a flavonoid found in Tanacetum parthenium and T. vulgare . It inhibits the major pathways of arachidonate metabolism in leukocytes and has an anti-inflammatory effect .

Molecular Structure Analysis

The molecular weight of 6-Hydroxyluteolin 7-glucoside is 464.38 . Its formula is C21H20O12 . The SMILES representation is O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4C@@HO4)O)O)O)=C(O)C(O)=C13 .Physical And Chemical Properties Analysis

6-Hydroxyluteolin 7-glucoside appears as a solid with a yellow to orange color . It is soluble in DMSO .Aplicaciones Científicas De Investigación

- Summary of Application : 6-Hydroxyluteolin 7-glucoside is a flavonoid found in Salvia plebeia, a valuable medicinal plant widely distributed across Asia and Oceania . The plant has been used for traditional medicine for over 490 years, and modern pharmaceutical findings have reported that S. plebeia extract possesses anticancer, immunomodulatory, anti-inflammatory, antioxidant, and antiviral activities .

- Methods of Application : The contents of 10 main flavonoids, including 6-hydroxyluteolin 7-O-β-glucoside, in each sample of S. plebeia were performed by external standard method, using a 1290 HPLC instrument .

- Results : The study identified 70 metabolites including 46 flavonoids, 16 phenolic acids, seven terpenoids, and one organic acid, of which 21 were previously unreported in S. plebeia .

- Summary of Application : 6-Hydroxyluteolin 7-glucoside (Lut7) has been studied for its neuroprotective, antioxidant, and anti-inflammatory activities .

- Methods of Application : Undifferentiated and retinoic acid (RA)-differentiated SH-SY5Y cells were pretreated with Lut7 and incubated with 6-hydroxydopamine (6-OHDA) .

- Results : Lut7 increased cell viability after 24 h in undifferentiated SH-SY5Y cells, and after 24 and 48 h in RA-differentiated SH-SY5Y cells. It showed a high antioxidant activity when compared with synthetic antioxidants. In undifferentiated cells, Lut7 prevented mitochondrial membrane depolarization induced by 6-OHDA treatment, decreased Caspase-3 and AChE activity, and inhibited nuclear condensation and fragmentation .

Pharmacognosy

Neuroscience

Pharmacology

- Summary of Application : 6-Hydroxyluteolin 7-glucoside has been used in the glycosylation of luteolin in hydrophilic organic solvents . This process enhances the solubility and bioactivity of flavonoid aglycones .

- Methods of Application : An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .

- Results : Five glycosides of luteolin were obtained. The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products .

- Summary of Application : 6-Hydroxyluteolin 7-glucoside has been used in traditional medicine for the treatment of coughs .

Chemistry

Traditional Medicine

Pharmacology

- Summary of Application : 6-Hydroxyluteolin 7-glucoside has been used in the glycosylation of luteolin in hydrophilic organic solvents . This process enhances the solubility and bioactivity of flavonoid aglycones .

- Methods of Application : An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .

- Results : Five glycosides of luteolin were obtained. The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products .

- Summary of Application : 6-Hydroxyluteolin 7-glucoside has been used in traditional medicine for the treatment of coughs .

Chemistry

Traditional Medicine

Pharmacology

Safety And Hazards

Direcciones Futuras

A study has shown that 6-Hydroxyluteolin 7-glucoside has potential neuroprotective effects . Another study suggests that the flavone could produce cardiovascular benefits through the demonstrated inhibition of STAT3, the downregulation of the target gene involved in inflammation, and by inhibiting ROS production in endothelial cells .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKUHLLPBGDLF-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969366 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyluteolin 7-glucoside | |

CAS RN |

54300-65-1 | |

| Record name | 6-Hydroxyluteolol 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)